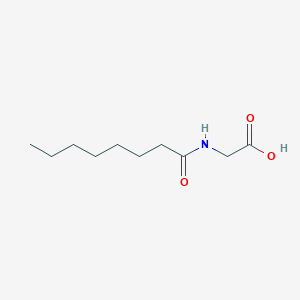

2-Octanamidoacetic acid

描述

属性

IUPAC Name |

2-(octanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLIIGUQOSOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065736 | |

| Record name | Glycine, N-(1-oxooctyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14246-53-8 | |

| Record name | Capryloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14246-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(1-oxooctyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(1-oxooctyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxooctyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLOYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY5YO42NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octanamidoacetic Acid: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octanamidoacetic acid, an N-acyl amino acid more commonly known as Capryloyl Glycine or N-Octanoylglycine, is a synthetic molecule derived from the acylation of glycine with caprylic acid.[1][2] Initially recognized for its utility in the cosmetics industry as a skin and hair conditioning agent, surfactant, and preservative, emerging research has illuminated its diverse biological activities.[3][4][5] This technical guide provides a comprehensive analysis of the fundamental chemical and physical properties of this compound, detailed synthesis and analytical methodologies, and an in-depth exploration of its mechanisms of action, including its roles as an antimicrobial agent and an inhibitor of key enzymes such as 5-alpha-reductase and ornithine decarboxylase. This document aims to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences, fostering a deeper understanding of this multifaceted compound and its potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a chemical structure that confers both lipophilic and hydrophilic characteristics, making it a versatile molecule in various formulations.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| CAS Number | 14246-53-8 | [2] |

| IUPAC Name | 2-(octanoylamino)acetic acid | |

| Synonyms | Capryloyl Glycine, N-Octanoylglycine | [3] |

| Melting Point | 109 °C | [6] |

| Solubility | Very lightly soluble in water. Soluble in ethanol. | [3] |

| pKa | Expected to be around 2.34 (based on the carboxylic acid group of glycine) | [7] |

Structural Formula:

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride in an alkaline aqueous solution.[8] This method is a well-established and scalable process for producing N-acyl amino acids.

Representative Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Glycine

-

Sodium hydroxide (NaOH)

-

Octanoyl chloride

-

Acetone

-

Hydrochloric acid (HCl)

-

Ether

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve glycine (0.15 mol) and sodium hydroxide (0.3 mol) in 50 ml of water with stirring.

-

In a separate flask, dissolve octanoyl chloride (0.15 mol) in 50 ml of acetone.

-

Add the octanoyl chloride solution dropwise to the glycine solution with vigorous stirring over a period of 1 hour.

-

Continue to stir the reaction mixture for an additional hour at room temperature.

-

Concentrate the mixture to dryness under reduced pressure to obtain a white solid.

-

Boil the solid with ether (3 x 150 ml) and filter.

-

Wash the combined ethereal layers with brine (150 ml).

-

Dry the ether layer over sodium sulfate, filter, and concentrate under vacuum to yield the final product.

Industrial Manufacturing Considerations

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. The process involves careful control of reaction parameters such as temperature, pH, and stoichiometry. Purification often involves recrystallization or chromatographic techniques to meet the high-purity standards required for cosmetic and potential pharmaceutical applications.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with cellular membranes and inhibit specific enzymes.

Antimicrobial Properties

This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[3] This property is particularly relevant in its use as a preservative in cosmetic formulations and for its application in products targeting acne and dandruff.[9]

Mechanism of Action: The antimicrobial action is primarily due to the caprylic acid moiety, which disrupts the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[10] While specific Minimum Inhibitory Concentration (MIC) values are not extensively published in peer-reviewed literature, its effectiveness in controlling microbial growth is well-documented in cosmetic science.[3] The glycine component, in some contexts, has been shown to enhance the efficacy of certain antibiotics by acting on carboxypeptidases involved in bacterial cell wall synthesis.[11]

Sebum Regulation and 5-Alpha-Reductase Inhibition

A key application of this compound in dermatology is its ability to regulate sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin.[3] This effect is attributed to its inhibition of 5-alpha-reductase.[4]

Signaling Pathway: 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[2] DHT is a primary stimulant of sebaceous gland activity. By inhibiting 5-alpha-reductase, this compound reduces the local production of DHT in the skin, thereby decreasing sebum secretion.[2][12] One study reported that at a concentration of 0.5-1.0%, it can inhibit 5-alpha-reductase by 50-100%.[4]

The regulation of sebogenesis is also linked to the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARγ, which is involved in the differentiation and lipid production of sebocytes.[11][13][14] While direct evidence linking this compound to PPAR modulation is still emerging, the broader class of N-acyl amino acids is known to interact with various receptors and signaling pathways, suggesting a potential area for further investigation.[8][15]

Caption: Mechanism of sebum regulation by this compound.

Ornithine Decarboxylase Inhibition and Hair Growth Regulation

Recent studies have highlighted the potential of this compound in regulating hair growth through the inhibition of ornithine decarboxylase (ODC1).[5][10][16]

Mechanism of Action: ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[17][18] In hair follicles, ODC1 activity is crucial for hair growth.[19] By inhibiting ODC1, this compound can reduce the rate of hair growth. A clinical study demonstrated that a cream containing 4% capryloyl glycine significantly inhibited ODC1 activity by 35.1 ± 0.5% and was effective in reducing hypertrichosis.[5][16][19][20]

Caption: Inhibition of Ornithine Decarboxylase (ODC1) by this compound.

Analytical Methodologies

Accurate quantification of this compound in raw materials and finished products is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

HPLC-UV/CAD Method for Impurity Analysis

A robust method for the analysis of amino acids and their derivatives involves HPLC coupled with Ultraviolet (UV) and Charged Aerosol Detection (CAD).[21] This approach is advantageous as it does not require the often error-prone derivatization steps common in amino acid analysis.

Representative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[12]

-

Mobile Phase: An aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5 with phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

This method allows for the simultaneous detection and quantification of this compound and potential impurities, such as unreacted glycine and caprylic acid.

LC-MS/MS for Bioanalysis

For the quantification of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. This technique is particularly useful for pharmacokinetic studies and for measuring endogenous levels of N-acyl amino acids.

Safety and Toxicology

This compound has a favorable safety profile for its use in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including capryloyl glycine, are safe as used in cosmetics when formulated to be non-irritating.[3][8]

-

Acute Oral Toxicity: Low.[7]

-

Dermal Irritation: Non-irritating at typical use concentrations.[8]

-

Genotoxicity: In vitro studies have shown no evidence of genotoxicity.[8]

-

Sensitization: While generally considered safe, there have been isolated case reports of allergic contact dermatitis.[20][22]

Current and Future Applications

The primary application of this compound is in the cosmetics and personal care industry, where it is utilized in a wide range of products including cleansers, moisturizers, anti-acne treatments, and anti-dandruff shampoos.[3][10]

The broader class of N-acyl amino acids, to which this compound belongs, is gaining recognition as a family of lipid signaling molecules with diverse physiological roles.[8][15] These molecules have been shown to modulate G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[8] This opens up possibilities for the therapeutic application of N-acyl amino acids in a variety of conditions, including metabolic disorders, inflammation, and neurological diseases.[8][15]

Future research into this compound could focus on:

-

Elucidating the precise molecular targets and signaling pathways it modulates.

-

Conducting detailed kinetic studies of its enzyme inhibitory activities.

-

Exploring its potential in non-cosmetic therapeutic areas, leveraging the known signaling roles of N-acyl amino acids.

-

Developing novel drug delivery systems to enhance its efficacy for specific applications.

Conclusion

This compound is a well-characterized molecule with established applications in the cosmetic industry, underpinned by its multifunctional properties as a skin and hair conditioner, surfactant, and antimicrobial agent. Its demonstrated ability to inhibit 5-alpha-reductase and ornithine decarboxylase provides a strong scientific basis for its use in sebum-regulating and hair growth-modulating products. As research into the broader family of N-acyl amino acids continues to uncover their significant roles in physiological signaling, this compound stands out as a compound with potential for further exploration in dermatological and other therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the basic properties and potential of this versatile molecule.

References

- CIR Expert Panel. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 59-84. [Link]

- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2005). Full Public Report: EX/78(LTD/1124). Australian Government Department of Health. [Link]

- Uniproma. (2024). Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. [Link]

- Wellner, N., Diep, T. A., Janfelt, C., & Hansen, H. S. (2013). N-acyl-amino acids and N-acyl-neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 169(4), 743–757. [Link]

- MySkinRecipes. Sebum-Reg™ (Capryloyl Glycine). [Link]

- Healio. (2020).

- Mangodt, E., Dendooven, E., & Aerts, O. (2019). Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer.

- Treasure Actives. Capryloyl Glycine. [Link]

- Pappas, A., Fantacone, M. L., Boussouira, B., & Levy, S. B. (2013). PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes.

- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.

- Berardesca, E. (2020). Capryloyl glycine cream reduces hair growth in female patients compared with placebo. Healio. [Link]

- Rosenfield, R. L., Kentsis, A., Deplewski, D., & Ciletti, N. (2000). Peroxisome proliferator-activated receptors increase human sebum production.

- Harik, S. I., & Snyder, S. H. (1973). Ornithine decarboxylase: Inhibition by a-hydrazinoornithine. Biochimica et Biophysica Acta (BBA)-Enzymology, 327(2), 501-509. [Link]

- COSMILE Europe. CAPRYLOYL GLYCINE. [Link]

- Bachrach, U. (1984). Inhibition of ornithine decarboxylase and glutamic acid decarboxylase activities by phosphorylethanolamine and phosphorylcholine.

- Ottaviani, M., Camera, E., Mastrofrancesco, A., Audouze, K., & Picardo, M. (2017). Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes. Biochemical pharmacology, 137, 79-91. [Link]

- Wikipedia. List of 5α-reductase inhibitors. [Link]

- ResearchGate. Table 1 .

- Witeska, M., & Zaborowski, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- ResearchGate. Comparison of sebocyte differentiation induced by PPAR agonists and.... [Link]

- SIELC Technologies. HPLC Methods for analysis of Glycine. [Link]

- precisionFDA. CAPRYLOYL GLYCINE. [Link]

- Weber, A. L., & Pizzarello, S. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS omega, 4(7), 12745–12752. [Link]

- Yuliani, H., & Guntarti, A. (2019). Optimized high-performance liquid chromatography-fluorescence detection method for the measurement of glycine, proline, and hydroxyproline in porcine skin gelatin. Journal of Applied Pharmaceutical Science, 9(08), 089-095. [Link]

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

- D'Amico, F., & Torregrossa, R. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 7(11), 932. [Link]

- SIELC Technologies. HPLC Method for Glycine on Primesep 100. [Link]

- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.

Sources

- 1. Inhibition of ornithine decarboxylase and glutamic acid decarboxylase activities by phosphorylethanolamine and phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. ewg.org [ewg.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. cir-safety.org [cir-safety.org]

- 9. Regulation of ornithine decarboxylase activity by amino acids, cyclic AMP and luteinizing hormone in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capryloyl glycine cream reduces hair growth in female patients compared with placebo [healio.com]

- 11. Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisome proliferator-activated receptors increase human sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. [PDF] Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer | Semantic Scholar [semanticscholar.org]

N-octanoylglycine endogenous function

An In-Depth Technical Guide to the Endogenous Function of N-Octanoylglycine

Abstract

N-octanoylglycine is an endogenous N-acyl amino acid belonging to a burgeoning class of lipid signaling molecules with diverse physiological functions. Structurally, it consists of an eight-carbon fatty acid (octanoic acid) linked to a glycine molecule via an amide bond.[1] While historically viewed as a minor metabolite of fatty acid metabolism, recent advancements have unveiled a more complex role for the N-acyl glycine family in critical biological processes. This technical guide synthesizes the current understanding of N-octanoylglycine, detailing its biosynthesis and degradation, its primary role in regulating energy homeostasis through mitochondrial uncoupling, and its potential as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this signaling molecule's biochemistry and physiological relevance.

The Biochemical Lifecycle of N-Octanoylglycine

The cellular concentration and activity of N-octanoylglycine are tightly regulated by a network of biosynthetic and degradative enzymes. Understanding this lifecycle is fundamental to appreciating its function.

Biosynthesis Pathways

The formation of N-octanoylglycine and other N-acyl glycines (NAGs) is not attributed to a single, linear pathway but rather a confluence of at least three distinct enzymatic routes.

-

Acyl-CoA Dependent Conjugation: The most canonical pathway involves the direct conjugation of an activated fatty acid, octanoyl-CoA, with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for detoxifying various endogenous and exogenous acyl-CoA species.[2][3] A family of GLYAT-like enzymes, such as GLYATL3, also contributes to the synthesis of long-chain NAGs.[4][5]

-

PM20D1-Mediated Synthesis: A pivotal discovery identified the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) as a key regulator of N-acyl amino acid levels.[6][7] PM20D1 possesses bidirectional activity, capable of catalyzing the condensation of a free fatty acid (like octanoic acid) and an amino acid (glycine) to form the corresponding N-acyl amino acid.[7] This pathway is crucial for the production of circulating N-acyl amino acids that regulate systemic metabolism.[6][8]

-

Oxidative Metabolism of N-Acylethanolamines: N-acyl glycines can also be generated from the sequential oxidation of N-acylethanolamines.[4][9] This process involves the conversion of an N-acylethanolamine by alcohol dehydrogenase to an intermediate aldehyde, which is then oxidized by aldehyde dehydrogenase to form the N-acyl glycine.[10]

Degradation Pathways

The primary mechanism for the inactivation of N-octanoylglycine is through enzymatic hydrolysis of its amide bond, which releases the constituent fatty acid and glycine.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl glycines.[2][4] It hydrolyzes N-octanoylglycine back to octanoic acid and glycine.[2]

-

PM20D1-Mediated Hydrolysis: Reflecting its bidirectional nature, PM20D1 can also function as a hydrolase, contributing to the breakdown of N-acyl amino acids.[6][7] The balance between PM20D1's synthase and hydrolase activity is a critical point of regulation.[11]

-

Peptidylglycine α-Amidating Monooxygenase (PAM): PAM represents an alternative metabolic fate, where it can oxidatively cleave N-acyl glycines to produce primary fatty acid amides.[4][9]

Core Endogenous Function: Regulation of Energy Homeostasis

The most well-characterized function of N-acyl amino acids, including by extension N-octanoylglycine, is the regulation of systemic energy metabolism. This action is primarily mediated by their ability to act as endogenous uncouplers of mitochondrial respiration.

Mechanism: UCP1-Independent Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without generating ATP, releasing the stored energy as heat. While this has classically been associated with Uncoupling Protein 1 (UCP1) in brown and beige adipose tissue, N-acyl amino acids induce this effect in a UCP1-independent manner.[7][12]

The secreted enzyme PM20D1 generates N-acyl amino acids in the circulation.[8] These lipids can then directly interact with mitochondria in various cell types.[7] By acting as protonophores, they transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This leads to an increase in oxygen consumption (respiration) to maintain the proton gradient, with the energy being dissipated as heat.[7][11] Overexpression of PM20D1 in mice leads to elevated circulating N-acyl amino acids, increased energy expenditure, reduced body fat, and improved glucose tolerance, underscoring the physiological significance of this pathway.[6][12]

Regulation in Circulation

The bioactivity of circulating N-acyl amino acids is further regulated by their interaction with plasma proteins. PM20D1 itself circulates in close association with low- and high-density lipoproteins (LDL and HDL), which act as co-activators for its enzymatic activity.[8] Furthermore, serum albumin serves as a carrier protein for N-acyl amino acids, creating a buffered equilibrium between an inactive "bound" state and a thermogenically active "free" fraction.[8]

Putative Roles in Neuromodulation and Disease

While the metabolic role is most prominent, the broader N-acyl amide family, which includes endocannabinoids, has significant functions in the nervous system.

-

Nociception and Inflammation: Long-chain N-acyl glycines, such as N-arachidonoylglycine, exhibit analgesic and anti-inflammatory properties.[2][9][13] These effects are mediated through interactions with targets like the orphan G-protein coupled receptors GPR18, GPR55, and GPR92.[9] Other N-acyl amino acids have been shown to antagonize transient receptor potential (TRP) channels, such as TRPV1, which are critical mediators of pain sensation.[11] While direct evidence for N-octanoylglycine is still emerging, its structural similarity suggests potential activity in these pathways.

-

Biomarker for Metabolic Disorders: The excretion of acylglycines is a diagnostic hallmark for certain inborn errors of metabolism. Specifically, elevated urinary N-octanoylglycine can be an indicator of defects in mitochondrial fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where octanoyl-CoA accumulates and is detoxified via the glycine conjugation pathway.[14] Altered levels of N-acyl glycines have also been reported in broader metabolic conditions like obesity and diabetes.[15]

| Condition | Associated Change in Acylglycines | Reference |

| MCAD Deficiency | Increased urinary excretion of N-octanoylglycine | |

| GLYAT Deficiency | Impaired glycine conjugation, developmental delay | [3] |

| Obesity / Diabetes | Altered levels of various N-acyl glycines reported | [15] |

| Kidney Disease | Altered urinary levels of N-acyl glycines | [15] |

Methodologies for N-Octanoylglycine Research

Advancing the study of N-octanoylglycine requires robust and sensitive methodologies for its quantification and functional characterization.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for accurately quantifying N-octanoylglycine in complex biological samples due to its high sensitivity and specificity.[4]

Protocol: Quantification of N-Octanoylglycine in Human Plasma

This protocol is adapted from established methods for N-acyl glycine analysis.[4]

-

Sample Collection: Collect whole blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Preparation: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2) in acetonitrile at a concentration of 1 µg/mL.

-

Protein Precipitation & Extraction:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 20 minutes.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial, avoiding the protein pellet.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable C18 reverse-phase LC column.

-

Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol with formic acid.

-

Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for N-octanoylglycine (e.g., m/z 200.1 -> 74.0) and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of N-octanoylglycine.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

N-octanoylglycine has emerged from relative obscurity as a simple metabolite to a significant player in the regulation of energy homeostasis. Its biosynthesis and degradation are controlled by a sophisticated enzymatic network, with the secreted enzyme PM20D1 playing a central role in generating this circulating lipid signal. The primary function of N-octanoylglycine, as part of the broader N-acyl amino acid family, is to act as an endogenous mitochondrial uncoupler, thereby increasing energy expenditure and influencing systemic metabolism.

Despite these advances, several key questions remain:

-

Receptor Identification: Does N-octanoylglycine have specific cell-surface receptors, or are its effects solely mediated by direct interaction with mitochondria?

-

Functional Specificity: What are the distinct physiological roles of medium-chain NAGs like N-octanoylglycine compared to their long-chain, unsaturated counterparts?

-

Therapeutic Translation: Can modulating the enzymes in the N-octanoylglycine lifecycle, such as PM20D1 or FAAH, provide safe and effective therapies for metabolic diseases or pain?

Future research focused on these areas will be critical to fully harnessing the therapeutic potential of this intriguing class of endogenous signaling lipids.

References

- BenchChem. (2025). N-Acylglycine Family of Signaling Molecules: A Technical Guide for Researchers.

- Anderson, R. L., & Merkler, D. J. (2018).

- Chen, Y., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife.

- Chen, Y., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. PubMed.

- Long, J. Z., et al. (2016). The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria. PMC - NIH.

- Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. PNAS.

- Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford.

- Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central.

- PubChem. (2025). Capryloyl Glycine.

- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

- Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central.

- Human Metabolome Database. (2026). Showing metabocard for Capryloylglycine (HMDB0000832).

- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard.

- EMBL-EBI. (n.d.). N-octanoylglycine (CHEBI:74099).

- Maccarrone, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

- Adeva-Andany, M. M., et al. (2024).

- ResearchGate. (n.d.). Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,....

- Anderson, R. L., & Merkler, D. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.

- Al-Sannaa, N. A., et al. (2025). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. PubMed Central.

Sources

- 1. N-octanoylglycine (CHEBI:74099) [ebi.ac.uk]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 7. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Role of 2-Octanamidoacetic Acid

Abstract

2-Octanamidoacetic acid, also known as N-octanoylglycine or capryloyl glycine, is an amphiphilic lipoamino acid with a growing presence in both industrial applications and scientific research. While extensively utilized in the cosmetic and personal care industry for its skin-purifying and dermo-protective properties, its fundamental biological roles are rooted in its identity as a member of the N-acyl amino acid (NAAA) family of signaling molecules. This technical guide provides a comprehensive overview of the multifaceted biological functions of this compound, delving into its metabolic pathways, mechanisms of action, and its broader implications as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Introduction: Unveiling the Identity of this compound

This compound is a synthetic and endogenous molecule formed by the covalent linkage of an eight-carbon fatty acid (octanoic acid) to the amino group of glycine.[1][2] This structure imparts an amphiphilic nature to the molecule, with a hydrophobic octanoyl tail and a hydrophilic glycine headgroup. This dual characteristic is central to its biological activities, influencing its interactions with cell membranes and proteins.

While commercially produced for various applications, N-octanoylglycine is also a naturally occurring metabolite in organisms ranging from bacteria to mammals.[1] Its presence in biological systems points to a conserved and fundamental role in cellular processes. As an N-acylglycine, it belongs to a class of lipid signaling molecules that are increasingly recognized for their diverse physiological functions, including roles in inflammation, pain perception, and energy homeostasis.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | [5] |

| Molecular Weight | 201.26 g/mol | [5] |

| CAS Number | 14246-53-8 | [2] |

| Synonyms | N-Octanoylglycine, Capryloyl Glycine | [2] |

| Appearance | White to off-white powder | [6] |

| Solubility | Moderately soluble in water | [7] |

Biosynthesis and Metabolism: The Life Cycle of an N-Acyl Amino Acid

The cellular concentration of this compound is tightly regulated by a balance of biosynthesis and degradation. These processes are part of the broader metabolic network of N-acyl amino acids.

Biosynthesis via Glycine N-Acyltransferase (GLYAT)

The primary route for the synthesis of N-octanoylglycine is the enzymatic conjugation of octanoyl-CoA (the activated form of octanoic acid) with glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13).[8][9] GLYAT and its related enzymes exhibit substrate specificity, and the presence of octanoyl-CoA as a substrate leads to the formation of N-octanoylglycine. This pathway is a key mechanism for the detoxification and excretion of certain organic acids.[8]

Degradation by Fatty Acid Amide Hydrolase (FAAH)

The catabolism of N-octanoylglycine primarily occurs through the action of Fatty Acid Amide Hydrolase (FAAH).[3] This enzyme hydrolyzes the amide bond, releasing octanoic acid and glycine, which can then re-enter their respective metabolic pathways. The activity of FAAH is a critical determinant of the cellular levels and signaling activity of a wide range of fatty acid amides, including the endocannabinoid anandamide.

Core Biological Functions and Mechanisms of Action

The biological activities of this compound are diverse, with well-documented effects in dermatological applications and emerging evidence for broader roles in cellular signaling.

Antimicrobial Activity: Disruption of Microbial Membranes

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[3][10] This property is central to its use in cosmetic formulations for acne-prone skin and anti-dandruff shampoos. The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[3] The lipophilic octanoyl tail inserts into the lipid bilayer of the microbial membrane, increasing its permeability. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, cell death.

Table 2: Reported Antimicrobial Activity of this compound

| Microorganism | Relevance | Source |

| Propionibacterium acnes | Acne vulgaris | [10][11] |

| Staphylococcus aureus | Skin infections | [11] |

| Malassezia furfur (Pityrosporum ovale) | Dandruff, seborrheic dermatitis | [10] |

Regulation of Sebum Production: Inhibition of 5-alpha-Reductase

A key and well-established biological role of this compound is its ability to regulate sebum production in the skin.[12] This is achieved through the inhibition of the enzyme 5-alpha-reductase.[10] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT is a primary driver of sebaceous gland activity, and its overproduction can lead to oily skin and acne. By inhibiting 5-alpha-reductase, this compound reduces the local production of DHT in the skin, thereby normalizing sebum secretion.

Potential Roles in Cellular Signaling

As a member of the N-acyl amino acid family, this compound has the potential to act as a signaling molecule, although this is a less explored area of its biology compared to its dermatological functions. Other N-acyl amino acids, particularly those with longer acyl chains like N-arachidonoylglycine, have been shown to interact with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), modulating pathways involved in inflammation, pain, and metabolism.[3][13]

While direct evidence for this compound's interaction with these receptors is still emerging, its structural similarity to other bioactive lipid amides suggests that it may have roles in:

-

Inflammatory responses: By potentially modulating the activity of inflammatory cells and the production of inflammatory mediators.

-

Neurological processes: Given the presence of N-acylglycines in the central nervous system, it may play a role in neurotransmission or neuro-inflammation.[4]

-

Metabolic regulation: Its connection to fatty acid metabolism suggests a potential role in cellular energy sensing and homeostasis.

Further research is needed to fully elucidate the specific signaling pathways modulated by this compound.

Experimental Protocols for the Study of this compound

To facilitate further research into the biological roles of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Quantification of this compound in Biological Samples using HPLC-MS/MS

This protocol describes the extraction and quantification of N-octanoylglycine from biological tissues, such as brain or skin, using high-performance liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological tissue (e.g., brain, skin)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Internal standard (e.g., n-Octanoylglycine-d2)

-

Methanol, Chloroform, Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Homogenization:

-

Accurately weigh a portion of the frozen tissue.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

-

Lipid Extraction:

-

To the homogenate, add a 2:1 mixture of chloroform:methanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in a suitable solvent.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove polar impurities.

-

Elute the N-acylglycines with a high-organic solvent mixture (e.g., acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

Dry the eluate and reconstitute in the initial mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with formic acid and ammonium acetate.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for N-octanoylglycine and its internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of N-octanoylglycine.

-

Calculate the concentration of N-octanoylglycine in the samples based on the peak area ratio to the internal standard and the standard curve.

-

In Vitro Assay for 5-alpha-Reductase Inhibition

This protocol outlines a spectrophotometric method to assess the inhibitory activity of this compound on 5-alpha-reductase.[14][15]

Materials:

-

Source of 5-alpha-reductase (e.g., rat liver or prostate microsomes)

-

Testosterone

-

NADPH

-

This compound (test inhibitor)

-

Finasteride (positive control inhibitor)

-

3α-hydroxysteroid dehydrogenase (3α-HSD)

-

Thionicotinamide-adenine dinucleotide (thio-NAD)

-

NADH

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare microsomes from a suitable tissue source known to express 5-alpha-reductase.

-

-

Inhibition Assay:

-

In a microplate, pre-incubate the enzyme preparation with varying concentrations of this compound or the control inhibitor.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

-

Detection of DHT:

-

Add the enzymatic cycling reagents (3α-HSD, thio-NAD, NADH) to the wells. This will lead to the reduction of thio-NAD to thio-NADH in the presence of DHT.

-

Measure the absorbance at 400 nm, which corresponds to the formation of thio-NADH.

-

-

Data Analysis:

-

Calculate the rate of thio-NADH formation, which is proportional to the 5-alpha-reductase activity.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.[16][17]

Materials:

-

This compound

-

Test microorganism (e.g., P. acnes)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism to the mid-logarithmic phase of growth.

-

Dilute the culture to a standardized concentration.

-

-

Serial Dilution of Test Compound:

-

Perform a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (temperature, time, atmosphere).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (microbial growth).

-

Alternatively, measure the optical density (OD) of each well using a plate reader.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

This compound is a molecule with a dual identity. On one hand, it is a well-characterized and effective ingredient in the cosmetic industry with clear mechanisms of action related to its antimicrobial and sebum-regulating properties. On the other hand, it is an endogenous metabolite and a member of the burgeoning class of N-acyl amino acid signaling molecules. While its dermatological applications are well-established, the exploration of its broader biological roles is a promising frontier for research.

Future investigations should focus on:

-

Elucidating its specific roles in cell signaling: Determining its interactions with GPCRs, PPARs, and other potential protein targets.

-

Defining its physiological functions beyond the skin: Investigating its potential roles in the central nervous system, immune system, and metabolic regulation.

-

Exploring its therapeutic potential: Evaluating its efficacy in models of inflammatory diseases, neurological disorders, and metabolic syndromes.

The in-depth understanding of the biological roles of this compound will not only provide a stronger scientific foundation for its current applications but also has the potential to unlock new therapeutic avenues for a wide range of human diseases.

References

- Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prost

- A Researcher's Guide to 5-Alpha-Reductase Activity Assays: A Compar

- Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. Uniproma.

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

- CAPRYLOYL GLYCINE.

- Capryloyl Glycine: Your Solution for Oily & Acne-Prone Skin. Ningbo Inno Pharmchem Co., Ltd.

- N-Acylglycine (NAGly). Avanti Polar Lipids.

- Aqueous n-acyl amino acid solutions.

- CAPRYLOYL GLYCINE.

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- Capryloyl Glycine: Your Solution for Oily & Acne-Prone Skin. Ningbo Inno Pharmchem Co., Ltd.

- Antibacterial activity of lipo-α/sulfono-γ-AA hybrid peptides.

- Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides.

- Capryloyl Glycine. PubChem.

- Showing metabocard for Capryloylglycine (HMDB0000832).

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- N-Octanoylglycine analytical standard. Sigma-Aldrich.

- N-octanoylglycine. ChEBI.

- Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI.

- N-Octanoylglycine. Santa Cruz Biotechnology.

- Biosynthesis and physiological functions of N-‐acyl amino acids. DiVA portal.

- Capryloyl Glycine. PubChem.

- Signaling in Control of Cell Growth and Metabolism.

- Selective inhibition of prostatic tumor 5 alpha-reductase by a 4-methyl-4-azasteroid. PubMed.

- Discovery and development of 5α-reductase inhibitors. Wikipedia.

- Beyond lipids, pharmacological PPARalpha activation has important effects on amino acid metabolism as studied in the r

- Lipidated Peptidomimetics with Improved Antimicrobial Activity.

- Glycine N-acyltransferase. Wikipedia.

- New 5alpha-reductase inhibitors: in vitro and in vivo effects. PubMed.

- Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation.

- Biochemistry, G Protein Coupled Receptors.

- G protein-coupled receptor. Wikipedia.

- Signaling pathways of PPARγ in hepatocytes.

- Regulating G protein-coupled receptors by topological inversion. eLife.

- PPARα Activation Induces Nε-Lys-Acetylation of Rat Liver Peroxisomal Multifunctional Enzyme Type 1. PubMed Central.

- High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma.

- n,n-bis[2-(octylamino)ethyl]glycine at BMRB. Biological Magnetic Resonance Bank.

- Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI.

- Selective Non-Steroidal Inhibitors of 5 Alpha-Reductase Type 1. PubMed.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532).

- G Protein Coupled Receptors (video). Khan Academy.

- GPCR/G Protein | Signaling P

- Signaling in Control of Cell Growth and Metabolism.

- Cell signaling. Wikipedia.

- Selective inhibition of prostatic tumor 5 alpha-reductase by a 4-methyl-4-azasteroid. PubMed.

- LCM Protocols - Protein Handling for LC/MS. Arcturus.

- Glycine and Glycine Receptor Signalling in Non-Neuronal Cells.

Sources

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sblcomp.com [sblcomp.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Octanamidoacetic Acid (N-octanoylglycine) as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Directive - Unveiling the Significance of 2-Octanamidoacetic Acid

This guide delves into the intricate world of this compound, more commonly known as N-octanoylglycine, a fascinating endogenous lipid signaling molecule. As a member of the burgeoning class of N-acyl amino acids (NAAAs), N-octanoylglycine is capturing the attention of the scientific community for its potential roles in a variety of physiological and pathological processes. Structurally characterized by an octanoic acid chain linked to a glycine molecule via an amide bond, this compound is chemically related to the well-studied endocannabinoid system, hinting at its diverse functional capabilities.[1][2]

This document serves as a comprehensive technical resource, providing an in-depth exploration of N-octanoylglycine's biosynthesis, its molecular targets, and the signaling cascades it initiates. By offering detailed experimental methodologies and a synthesis of the current scientific understanding, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this intriguing signaling molecule.

Part 2: Scientific Integrity & Logic - The Lifecycle and Language of a Signaling Molecule

Biosynthesis and Metabolism: The Endogenous Journey of N-octanoylglycine

The cellular levels of N-octanoylglycine are meticulously controlled by a delicate balance of biosynthetic and degradative enzymatic pathways. Understanding these pathways is critical for elucidating its physiological roles and for identifying potential therapeutic targets to modulate its activity.

Two primary pathways are proposed for the biosynthesis of N-acyl glycines, including N-octanoylglycine:

-

Direct Condensation: This pathway involves the direct conjugation of a fatty acid (or its coenzyme A derivative) with glycine.[1] Key enzymes implicated in this process include:

-

Glycine N-acyltransferase (GLYAT): This enzyme catalyzes the formation of an amide bond between an acyl-CoA and glycine.[3]

-

Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes are also involved in the formation of N-acyl glycines from medium and long-chain acyl-CoAs and glycine.[1]

-

-

Oxidative Metabolism of N-acylethanolamines: N-acyl glycines can also be generated from the oxidative metabolism of the corresponding N-acylethanolamines, such as anandamide. This process involves a two-step enzymatic reaction catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[2]

The degradation of N-octanoylglycine primarily occurs through hydrolysis, catalyzed by the enzyme fatty acid amide hydrolase (FAAH) , which breaks the amide bond to release octanoic acid and glycine.[4]

Molecular Targets and Intricate Signaling Cascades

N-octanoylglycine exerts its biological effects by interacting with specific molecular targets, primarily G protein-coupled receptors (GPCRs). The current evidence points towards two main candidate receptors: GPR18 and GPR55. However, the nature of these interactions is complex and, in some cases, controversial.

GPR18: A Candidate Receptor with Biased Agonism

Several studies have identified the orphan receptor GPR18 as a target for N-acyl glycines, including the well-studied analog N-arachidonoyl glycine (NAGly).[5][6][7] Activation of GPR18 by NAGly has been shown to be Gi/o-coupled and can lead to the inhibition of forskolin-induced cAMP production.[6][7] Downstream signaling events include the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[8][9]

Intriguingly, the activation of GPR18 appears to exhibit biased agonism, where a ligand can preferentially activate certain signaling pathways over others. For instance, while some ligands for GPR18 induce G protein-dependent signaling, they may not recruit β-arrestin, a key protein in receptor desensitization and an initiator of separate signaling cascades.[8][9][10] This phenomenon could explain some of the conflicting reports in the literature regarding GPR18 activation.[8]

GPR55: An Alternative Target in the Endocannabinoid Milieu

GPR55 is another orphan GPCR that has been implicated as a cannabinoid receptor and a target for various lipid signaling molecules.[11][12] While lysophosphatidylinositol (LPI) is considered its primary endogenous ligand, several N-acyl compounds, including N-acyl dopamines, have been shown to activate GPR55.[13][14] The signaling of GPR55 is complex, involving coupling to Gq, G12, and G13 proteins, leading to the activation of RhoA, phospholipase C, and subsequent increases in intracellular calcium.[11][12][15] Although direct binding data for N-octanoylglycine to GPR55 is limited, the structural similarity to other GPR55 ligands suggests it as a plausible, yet to be definitively confirmed, target.

Therapeutic Potential in Neurological Disorders: A Glimmer of Hope

The emerging understanding of N-acyl amino acids, including N-octanoylglycine, points towards their significant involvement in the central nervous system. Their ability to modulate neuroinflammation and neuronal signaling pathways suggests a promising therapeutic avenue for a range of neurological disorders.[4][16][17]

Studies on related compounds and the broader family of N-acyl amino acids have demonstrated neuroprotective effects in models of ischemic stroke and other neurodegenerative conditions.[18][19][20] The anti-inflammatory properties are of particular interest, as neuroinflammation is a key pathological feature in many neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[21][22] By attenuating the activation of microglia and astrocytes, and modulating the production of inflammatory mediators, N-octanoylglycine and its analogs could potentially slow disease progression and improve neurological outcomes.[20][21]

Part 3: Visualization & Formatting - A Practical Guide to a Promising Molecule

Data Presentation: A Snapshot of N-octanoylglycine's Molecular Interactions

While specific binding affinity data for N-octanoylglycine is still emerging, the following table summarizes the known interactions and downstream effects of its close analog, N-arachidonoyl glycine (NAGly), which provides a valuable reference point.

| Target | Ligand | Assay Type | Key Finding | Reference |

| GPR18 | N-arachidonoyl glycine | Calcium Mobilization | Induces intracellular Ca²⁺ increase | [6] |

| GPR18 | N-arachidonoyl glycine | cAMP Assay | Inhibits forskolin-induced cAMP production (EC₅₀ ≈ 20 nM) | [7][23] |

| GPR18 | N-arachidonoyl glycine | ERK1/2 Phosphorylation | Stimulates p44/42 MAPK phosphorylation | [8][9] |

| GPR55 | N-arachidonoyl glycine | Calcium Mobilization | Induces intracellular Ca²⁺ increase | [22] |

| GPR55 | N-arachidonoyl glycine | ERK1/2 Phosphorylation | Augments ERK1/2 phosphorylation | [22] |

Experimental Protocols: Your Guide to Interrogating N-octanoylglycine Signaling

To facilitate further research into the signaling properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Quantification of N-octanoylglycine in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for the analysis of N-acyl amino acids in biological matrices.[2][24]

-

Tissue Homogenization:

-

Weigh approximately 50 mg of frozen brain tissue.

-

Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) and an appropriate internal standard (e.g., n-Octanoylglycine-2,2-d2).[2]

-

Homogenize the tissue using a bead beater or sonicator on ice until a uniform homogenate is achieved.

-

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To the homogenate, add a 2:1 mixture of ice-cold methanol and chloroform.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of N-octanoylglycine from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for N-octanoylglycine and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of N-octanoylglycine using a calibration curve generated from standards of known concentrations.

-

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for the specific cell line and instrumentation used.[8][12][25]

-

Cell Culture:

-

Plate cells (e.g., HEK293 cells stably expressing the receptor of interest) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells gently with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add varying concentrations of N-octanoylglycine to the wells and immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each concentration of N-octanoylglycine.

-

Plot the dose-response curve and determine the EC₅₀ value.

-

Protocol 3: ERK1/2 Phosphorylation Western Blot

This protocol outlines the general steps for assessing ERK1/2 activation.[10][18]

-

Cell Treatment:

-

Culture cells to an appropriate confluency in multi-well plates.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with different concentrations of N-octanoylglycine for a specified time course (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

References

- Console-Bram, L., Brailoiu, E., Brailoiu, G. C., Sharir, H., & Abood, M. E. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British journal of pharmacology, 171(16), 3908–3917.

- Console-Bram, L., Brailoiu, E., Brailoiu, G. C., Sharir, H., & Abood, M. E. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British Journal of Pharmacology, 171(16), 3908-3917.

- Sharir, H., & Abood, M. E. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & therapeutics, 126(3), 301–313.

- Andradas, C., et al. (2025). The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling.

- Morales, P., et al. (2020). Therapeutic Exploitation of GPR18: Beyond the Cannabinoids?. Journal of medicinal chemistry, 63(23), 14216–14227.

- Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current.

- Morales, P., et al. (2023). GPR18 and GPR55-related Ligands Serving as Antagonists or Agonists: Current Situation, Challenges and Perspectives. Current Medicinal Chemistry, 30.

- BenchChem. (2025). The Emerging Role of N-Acyl Amino Acids in Cellular Signaling: A Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of N-acyl glycines in Brain Tissue Samples. BenchChem.

- M-Cl-A, et al. (2025). GPR55 ligands promote receptor coupling to multiple signalling pathways.

- Akimov, M. G., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 22(2), 622.

- Hill, J. C., & Nemoto, E. M. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders.

- Connor, M., & Christie, M. D. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1363–1373.

- Corpas, R., et al. (2009). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. Neuropharmacology, 56(3), 636–645.

- Connor, M., & Christie, M. D. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1363-1373.

- Chen, J., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Scientific reports, 13(1), 3012.

- Schievano, E., et al. (2015). Representative LC-MS chromatograms of analytes in whole brain tissue.

- De-La-Torre, V. R., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of analytical toxicology.

- De-La-Torre, V., et al. (2023). High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma.

- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard. Sigma-Aldrich.

- Wang, Y., et al. (2025). One nanoparticle delivers two different neuroprotective amino acids into ischemic brain and protects against neuronal death in rat cerebral ischemia injury. Molecular and cellular neurosciences, 135, 104009.

- Wikipedia. (n.d.). NAGly receptor. Wikipedia.

- PubChem. (n.d.). Capryloyl Glycine. PubChem.

- Gusev, E. I., et al. (2025). Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke.

- Liu, J., et al. (2019). Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. Journal of immunology research, 2019, 8178093.

- Le, T. N., et al. (2016). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Endocrinology, 157(9), 3534–3544.

- Hill, J. C., & Nemoto, E. M. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR18. IUPHAR/BPS Guide to PHARMACOLOGY.

- Chan, A. S., et al. (2015). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 16(7), 14728–14742.

- Kotsikorou, E., et al. (2011). Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands. The Journal of biological chemistry, 286(16), 14399–14409.

- Tsou, C.-L., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient.

- Kohno, M., et al. (2006). Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR55. IUPHAR/BPS Guide to PHARMACOLOGY.

- Console-Bram, L., et al. (2017). N-arachidonoyl glycine, another endogenous agonist of GPR55. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1862(9), 925–932.

- BOC Sciences. (n.d.).

- Ostrom, R. S., & Insel, P. A. (2004). cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes. Molecular interventions, 4(4), 235–244.

- Doskeland, S. O., Maronde, E., & Gjertsen, B. T. (2022). Biochemistry, cAMP. In StatPearls.

- van den Pol, A. N., & Jakab, R. L. (2001). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Advances in experimental medicine and biology, 486, 33–42.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.

- BioWorld. (2006). Recent patents disclose novel therapeutic agents for neurological disorders. BioWorld.

- Adla, S., & Gynther, M. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience letters, 827, 105771.

- McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC pharmacology, 10, 12.

- Macauley, S. L., et al. (2014). An anti-neuroinflammatory that targets dysregulated glia enhances the efficacy of CNS-directed gene therapy in murine infantile neuronal ceroid lipofuscinosis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(39), 13077–13088.

- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.

- Kohno, M., et al. (2006). Identification of N-arachidonylglycine as the Endogenous Ligand for Orphan G-protein-coupled Receptor GPR18.

- Patel, M. K. (2016). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. Journal of ethnopharmacology, 194, 103–115.

Sources

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]